

Reducing the off-target effects of 4-Aminopteroylelaspartic acid

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Compound of Interest

Compound Name: 4-Aminopteroylelaspartic acid

Cat. No.: B12373519

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Technical Support Center: 4-Aminopteroylelaspartic Acid

Welcome to the technical support center for **4-Aminopteroylelaspartic acid** (4-APA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this antifolate compound during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **4-Aminopteroylelaspartic acid**?

A1: **4-Aminopteroylelaspartic acid** (4-APA) is a synthetic antifolate, analogous to aminopterin and methotrexate.^[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).^{[2][3]} By binding with high affinity to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).^[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA, RNA, and protein synthesis.^[4] Inhibition of DHFR leads to a depletion of these precursors, thereby halting cell division and proliferation.^[1]

Q2: What are the primary on-target and potential off-target effects of 4-APA?

A2: The primary on-target effect is the inhibition of DHFR in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.^[4] Potential off-target effects arise because DHFR is a ubiquitous enzyme essential for all dividing cells.^[5] Therefore, non-cancerous, rapidly dividing cells (e.g., in bone marrow and the gastrointestinal tract) are also susceptible to DHFR inhibition, leading to toxicity.^[6] Other off-target effects can include interactions with other folate-dependent enzymes or transporters, although these are generally less pronounced than the primary DHFR inhibition.

Q3: How does cellular uptake and metabolism influence the activity and toxicity of 4-APA?

A3: Like other antifolates, 4-APA's efficacy and toxicity are heavily dependent on its transport into the cell and its subsequent metabolism.^[7] Cellular uptake is primarily mediated by the reduced folate carrier (RFC).^[7] Once inside the cell, 4-APA can be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).^{[8][9]} Polyglutamylation traps the drug inside the cell, increasing its intracellular concentration and retention, which enhances its inhibitory effect on DHFR.^[10] The efficiency of these two processes—transport and polyglutamylation—can vary significantly between different cell types, influencing both on-target efficacy and off-target toxicity.^[11]

Q4: Can I rescue cells from 4-APA toxicity? If so, how?

A4: Yes, cells can be rescued from the toxic effects of 4-APA using Leucovorin (folinic acid).^[1] Leucovorin is a reduced form of folic acid that is downstream of the DHFR-catalyzed step in the folate pathway.^[1] It can be converted to THF and other folate cofactors without the need for DHFR activity, thus replenishing the depleted nucleotide pools and bypassing the enzymatic block.^[1] This "Leucovorin rescue" is a common strategy used in high-dose antifolate therapy to protect normal tissues.^[6] Note that standard folic acid is not an effective rescue agent as its conversion to THF is blocked by 4-APA.^[1]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in experimental results.

Possible Cause	Troubleshooting Step
Compound Instability	Folate derivatives can be sensitive to light and pH. [12] Prepare fresh stock solutions, store them protected from light in small aliquots at -20°C, and use a validated buffer system.
Precipitation in Media	4-APA may have low solubility at neutral pH. If precipitation is observed, prepare stock solutions in a dilute alkaline solution (e.g., 0.1 M NaOH) before diluting into the final medium. [12] Visually inspect media for precipitates before use.
Cell Line Heterogeneity	Variations in the expression levels of DHFR, RFC, or FPGS can alter sensitivity. [7] Use low-passage number cells and periodically verify the expression of these key proteins via Western blot or qPCR.

Problem 2: Unexpectedly high cytotoxicity in control or non-target cell lines.

Possible Cause	Troubleshooting Step
High Proliferation Rate	The control cell line may be dividing more rapidly than anticipated, making it more sensitive to antifolate treatment. Assess the doubling time of your control cells.
Efficient Drug Uptake/Retention	Control cells may have high expression of the reduced folate carrier (RFC) or high FPGS activity, leading to enhanced drug accumulation. [11] Compare RFC and FPGS expression levels between your target and control cells.
Off-Target Enzyme Inhibition	While DHFR is the primary target, high concentrations of 4-APA could inhibit other folate-dependent enzymes. Perform a dose-response curve to find the lowest effective concentration. Consider using Leucovorin rescue to confirm that the observed toxicity is due to folate pathway disruption.[1]

Problem 3: Target cells are showing resistance to 4-APA treatment.

Possible Cause	Troubleshooting Step
DHFR Overexpression	Resistant cells may amplify the DHFR gene, leading to higher enzyme levels that overcome competitive inhibition.[4][7] Quantify DHFR protein levels in treated vs. untreated cells.
Impaired Drug Transport	Reduced expression or mutation of the RFC transporter can decrease drug influx.[7]
Defective Polyglutamylation	Low activity or mutations in the FPGS enzyme can prevent the intracellular accumulation and retention of 4-APA.[7][11] This is a common mechanism of resistance to antifolates.[11]

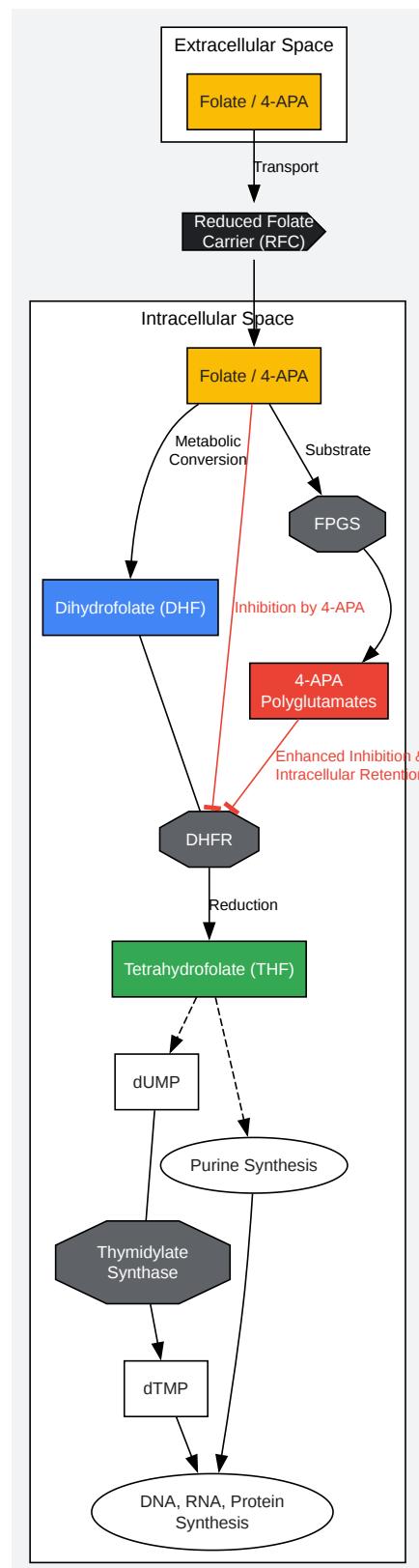
Quantitative Data Summary

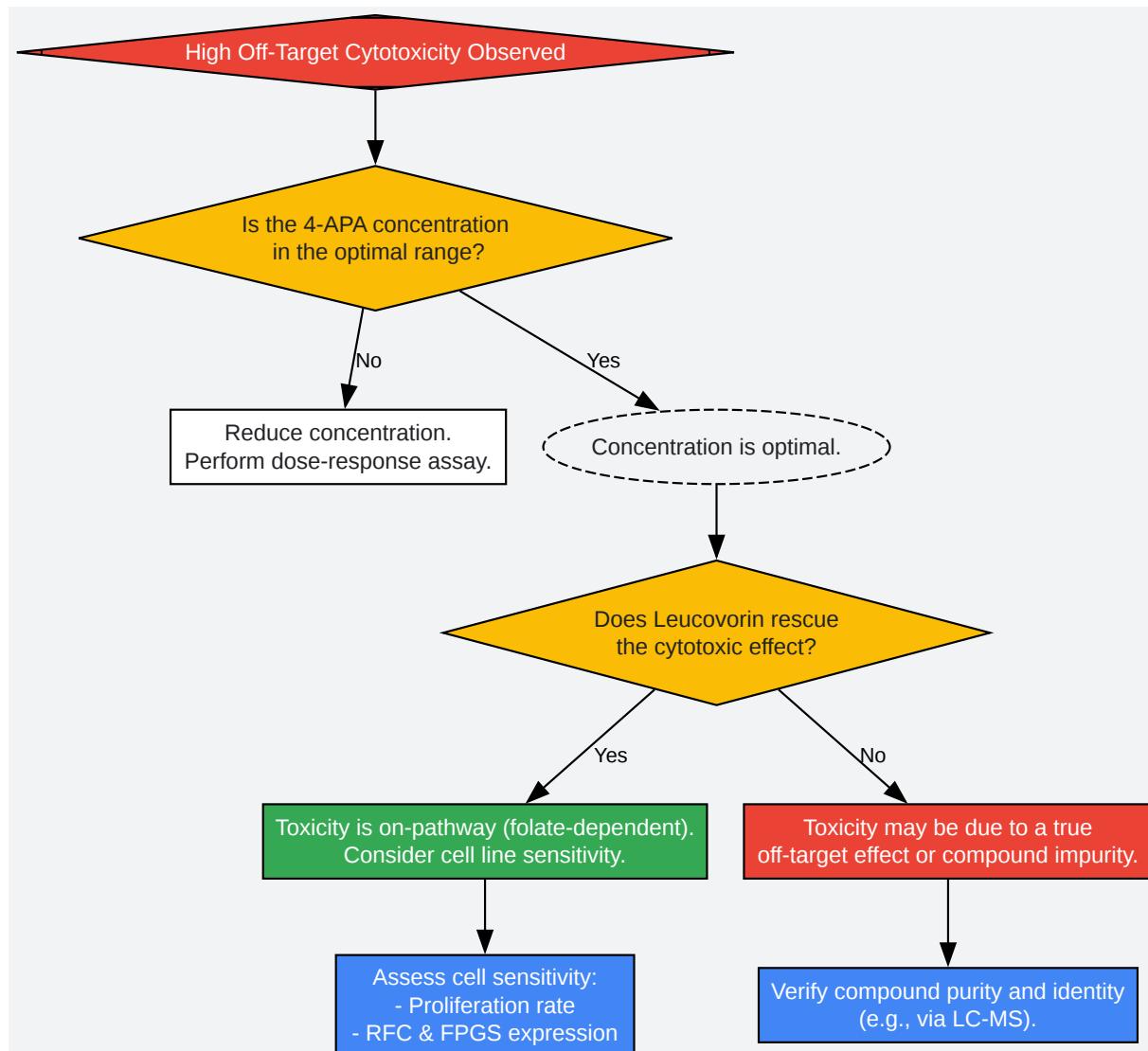
The following table summarizes key enzymatic inhibition and cellular activity parameters for aminopterin and methotrexate, the parent compounds of 4-APA. These values provide a baseline for understanding the expected potency. The values for 4-APA are expected to be in a similar range but will require empirical determination.

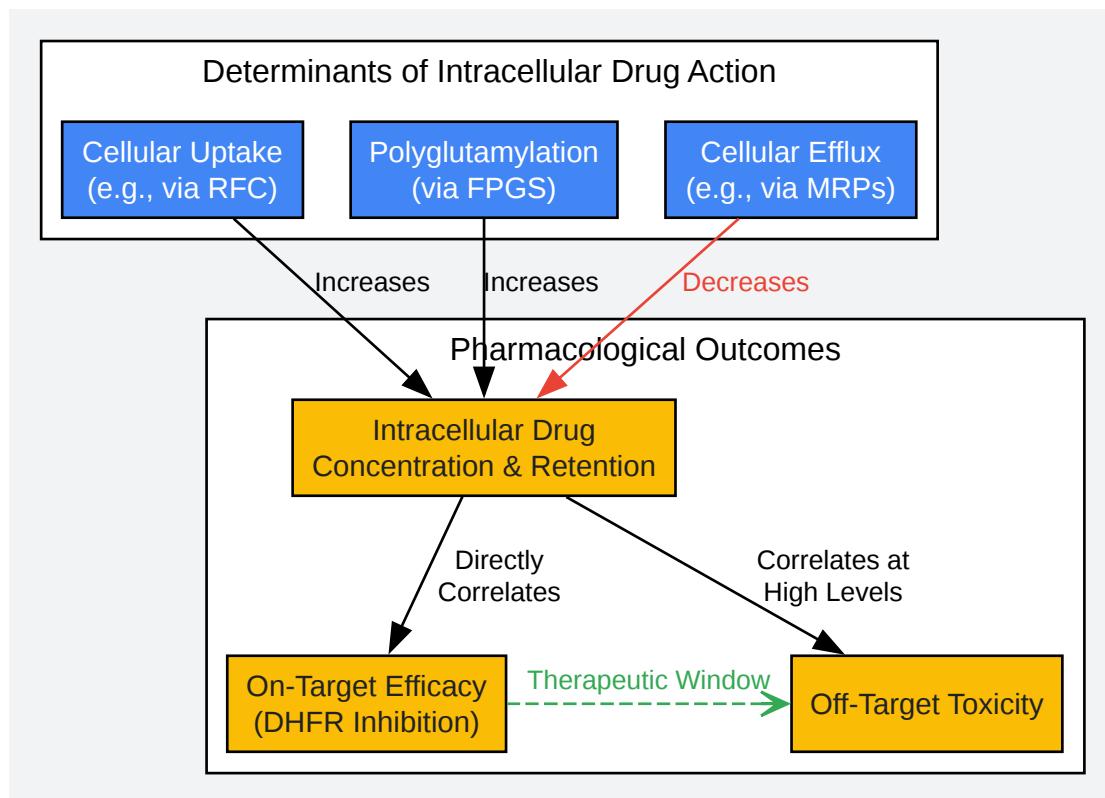
Compound	Target	Parameter	Value	Reference Cell/Enzyme Source
Aminopterin	DHFR	Ki	3.7 pM	Murine L1210 Leukemia Cells
Aminopterin	FPGS	Km	25 μ M	Beef Liver
Aminopterin	Cellular Growth	IC50	4.4 nM	CCRF-CEM Cells (72h exposure)
Methotrexate	DHFR	IC50	~0.160 μ M	L1210 Mouse Leukemia
Methotrexate	FPGS	Km	100 μ M	Beef Liver
Methotrexate	Cellular Growth	IC50	~0.002 μ M	Wild-type L1210 Cells

Table based on data from multiple sources.[\[2\]](#)[\[8\]](#)[\[13\]](#)

Key Signaling and Experimental Workflow Diagrams







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